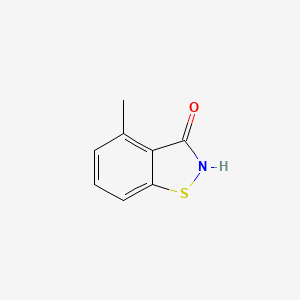

4-Methylbenzisothiazol-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NOS |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

4-methyl-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)8(10)9-11-6/h2-4H,1H3,(H,9,10) |

InChI Key |

BYNSSDLXMDZGPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)SNC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylbenzisothiazol 3 2h One and Its Substituted Analogues

Classical and Established Synthetic Pathways to the Benzisothiazolone Core

The foundational methods for constructing the benzisothiazolone scaffold have been well-established in organic synthesis, primarily relying on intramolecular cyclization reactions and the use of organosulfur and organonitrogen precursors.

Intramolecular Cyclization Reactions in Benzisothiazolone Formation

Intramolecular cyclization is a cornerstone in the synthesis of benzisothiazolones. These reactions typically involve the formation of a crucial nitrogen-sulfur bond within a single molecule. A common precursor for this strategy is a 2-mercaptobenzamide derivative. The cyclization is often promoted by an oxidizing agent, which facilitates the formation of the heterocyclic ring. For instance, the aerobic oxidative cyclization of 2-mercaptobenzamide in the presence of a catalyst like manganese(II) acetate (B1210297) can yield 1,2-benzisothiazolin-3-one. researchgate.net

Another established route involves the use of 2,2'-dithiodibenzoic acid, which can be converted to the corresponding dithiobis(benzoyl chloride) and subsequently reacted with an amine. This pathway, however, can be a multi-step process. A more direct, one-pot amidation-cyclization of 2,2'-dithiodibenzoic acid with acetamide (B32628) or urea (B33335) has also been reported to produce 1,2-benzisothiazolin-3(2H)-one in high yields.

Synthesis via Organosulfur and Organonitrogen Precursors

The synthesis of the benzisothiazolone core can also be achieved by constructing the ring from separate organosulfur and organonitrogen precursors. A prominent example is the reaction of a 2-halobenzamide with a sulfur source. For instance, o-bromobenzamide derivatives can undergo a copper-catalyzed tandem reaction with potassium thiocyanate (B1210189) in water to form the benzisothiazol-3(2H)-one skeleton through sequential S-C and S-N bond formations. researchgate.net Similarly, the reaction of 2-bromobenzamides with elemental sulfur under copper catalysis provides a convenient one-pot process for N-substituted benzisothiazolones. researchgate.net

The choice of precursors is critical for the final product. For the synthesis of 4-Methylbenzisothiazol-3(2H)-one, the starting material would need to be a 4-methyl substituted benzamide (B126) derivative, such as 2-halo-4-methylbenzamide or 4-methyl-2-mercaptobenzamide.

Modernized and Optimized Synthetic Protocols for this compound

Recent advancements in synthetic chemistry have led to more efficient, selective, and environmentally friendly methods for the preparation of benzisothiazolones, including methylated analogues.

Transition Metal-Catalyzed Coupling Reactions for Heterocycle Construction

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of complex heterocyclic structures with high efficiency. Copper and palladium are the most frequently employed metals for the synthesis of benzisothiazolones. As mentioned, copper salts effectively catalyze the reaction between 2-halobenzamides and sulfur sources. researchgate.net

Palladium-catalyzed reactions also offer a powerful tool for the construction of the benzisothiazolone ring. While specific examples for this compound are not extensively documented in readily available literature, the general principles of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be conceptually applied to the intramolecular cyclization of a suitably substituted precursor, like a 2-bromo-N-substituted-4-methylbenzamide bearing a thiol or a protected thiol group.

Green Chemistry Approaches in Benzisothiazolone Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzisothiazolone synthesis, this translates to the use of safer solvents, recyclable catalysts, and more atom-economical reactions.

The use of water as a solvent in the copper-catalyzed synthesis of benzisothiazol-3(2H)-one from o-bromobenzamide and potassium thiocyanate is a notable example of a greener approach. researchgate.net Furthermore, the development of catalyst systems that can be easily recovered and reused, such as cobalt-catalyzed intramolecular S-N bond formation in water, contributes to more sustainable synthetic routes. researchgate.net While specific green methodologies for this compound are still emerging, the application of these principles to the synthesis of its precursors and the final cyclization step is an active area of research.

Chemo- and Regioselective Synthesis Strategies for Methylated Derivatives

The synthesis of specifically substituted derivatives like this compound requires precise control over the regiochemistry of the reactions. The primary strategy for achieving this is to start with a precursor that already contains the methyl group at the desired position on the benzene (B151609) ring.

For example, the synthesis would logically commence with a 4-methyl substituted aniline (B41778) or toluene (B28343) derivative. A plausible route could involve the synthesis of 4-methyl-2-aminobenzothiazole, which can then be converted to other functional groups. A patent describes the synthesis of 4-methyl-2-hydrazinobenzothiazole starting from 4-methyl-2-aminobenzothiazole via a diazo reaction followed by reduction. google.com While this leads to a different derivative, it demonstrates the feasibility of using 4-methyl substituted benzothiazoles as key intermediates.

The synthesis of the direct precursor, 4-methyl-2-mercaptobenzamide, would be a key step. While a direct synthesis for this specific compound is not widely reported, methods for the synthesis of the parent 2-mercapto-N-methylbenzamide are known, which involve the reaction of 2,2'-disulfanediylbis(N-methylbenzamide) with a reducing agent like sodium tetrahydroborate. chemicalbook.com Adapting such a route starting from a 4-methyl substituted analogue of the dithio compound would be a logical approach.

Below is a table summarizing potential synthetic precursors and their corresponding target compounds within the benzisothiazolone family.

| Precursor | Target Compound |

| 2-Mercaptobenzamide | 1,2-Benzisothiazolin-3(2H)-one |

| 2-Bromobenzamide and KSCN | 1,2-Benzisothiazolin-3(2H)-one |

| 2,2'-Dithiodibenzoic acid | 1,2-Benzisothiazolin-3(2H)-one |

| 4-Methyl-2-mercaptobenzamide | This compound |

| 2-Halo-4-methylbenzamide and Sulfur Source | This compound |

| 4-Methyl-2-aminobenzothiazole | Intermediates for 4-methyl substituted benzothiazole (B30560) derivatives |

Functional Group Interconversions and Precursor Chemistry

The foundation of a successful synthesis of this compound lies in the preparation of appropriately substituted aromatic precursors. These precursors must contain the necessary functional groups in the correct positions to allow for the efficient construction of the isothiazolinone ring.

The journey towards this compound begins with the synthesis of a methyl-substituted benzene ring that is functionalized for subsequent reactions. A common starting material for many benzisothiazolinone syntheses is 2,2'-dithiodibenzoic acid or its derivatives. For the 4-methyl analogue, the corresponding precursor would be 2,2'-dithiobis(4-methylbenzoic acid). The synthesis of this key precursor can be initiated from 2-amino-4-methylbenzoic acid. Through a diazotization reaction followed by treatment with a sulfur-containing nucleophile, the amino group can be replaced with a thiol or disulfide group, leading to the desired dithiobis(benzoic acid) structure.

Another important class of precursors are 2-halobenzamides, which can undergo intermolecular reactions to form the benzisothiazolinone ring. mdpi.com For the target molecule, this would necessitate the synthesis of a 2-halo-4-methylbenzamide. The synthesis of such precursors can be achieved through standard aromatic substitution reactions on toluene or its derivatives. For instance, the chlorosulfonation of toluene can yield 4-methylbenzenesulfonyl chloride, which can then be converted to the corresponding benzamide. Subsequent halogenation at the ortho position to the amide would provide the required 2-halo-4-methylbenzamide precursor.

With the methyl-substituted aromatic precursors in hand, the next critical phase is their derivatization to form intermediates that are primed for the final cyclization step. A pivotal intermediate in many synthetic routes is 2-mercaptobenzamide.

Starting from 2,2'-dithiobis(4-methylbenzoic acid), the corresponding bis(acid chloride) can be prepared by treatment with a chlorinating agent like thionyl chloride. This activated species can then react with ammonia (B1221849) or a primary amine to yield the corresponding 2,2'-dithiobis(4-methylbenzamide). researchgate.netnih.gov This disulfide is a key intermediate that can be directly cyclized or reduced to the corresponding 4-methyl-2-mercaptobenzamide.

The cyclization of these intermediates is the final and most crucial step in forming the this compound ring. Several methods have been developed for this transformation:

Oxidative Cyclization: 4-Methyl-2-mercaptobenzamide can undergo intramolecular oxidative dehydrogenative cyclization to form the N-S bond of the isothiazolinone ring. mdpi.com This reaction is often catalyzed by transition metals, such as copper(I), in the presence of an oxidant like oxygen. mdpi.com Electrochemical methods have also been reported for this type of dehydrogenative cyclization. mdpi.com

From Disulfides: The 2,2'-dithiobis(4-methylbenzamide) intermediate can be converted to the benzisothiazolinone through a cyclization reaction that involves cleavage of the disulfide bond. nih.gov This can be achieved under various conditions, and it is believed that in some biological systems, the disulfide may act as a prodrug that is converted to the active benzisothiazolone form. nih.gov

From 2-Halobenzamides: An alternative route involves the reaction of a 2-halo-4-methylbenzamide with a sulfur source. For example, a copper-catalyzed cascade reaction between a 2-halobenzamide, sulfur powder, and a base can lead to the formation of the benzisothiazolinone ring through sequential C-S and N-S bond formation. mdpi.com

A two-step, one-pot strategy has also been developed for the synthesis of N-substituted 1,2-benzisothiazol-3(2H)-ones, which could be adapted for the 4-methyl analogue. nih.gov This method involves the conversion of the starting dithiobis(benzoic acid) to a bisthiosalicylyl chloride, followed by halogen-mediated cleavage of the disulfide bond to yield a 2-chlorosulfenylbenzoyl chloride intermediate. nih.gov Subsequent reaction with a primary amine leads to the final product in high yield. nih.gov

Scale-Up Considerations and Industrial Synthesis Adaptations (academic review)

The transition from a laboratory-scale synthesis to an industrial production process for benzisothiazolinones, including the 4-methyl derivative, presents a unique set of challenges and considerations. While the fundamental chemical reactions remain the same, the focus shifts towards optimizing efficiency, minimizing costs, and ensuring environmental sustainability. irobiocide.com

From an academic perspective on industrial synthesis, several key areas are of interest:

Catalyst Selection and Optimization: Many of the cyclization reactions rely on transition metal catalysts, such as copper. mdpi.com For industrial applications, the choice of catalyst is critical. An ideal catalyst would be inexpensive, highly active to allow for low catalyst loading, easily separable from the reaction mixture to prevent product contamination, and recyclable to reduce waste and cost. Heterogeneous catalysts, such as tetra-substituted sulfonated cobalt phthalocyanine, have been explored for the synthesis of benzisothiazolinones as they offer potential advantages in terms of separation and reuse. mdpi.com

Reaction Conditions and Solvent Choice: The optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and throughput on an industrial scale. The choice of solvent is another important factor. Ideally, the solvent should be inexpensive, non-toxic, and easily recoverable. Water is an attractive solvent for industrial processes due to its low cost and environmental friendliness. Some synthetic methods for benzisothiazolinones, such as the copper-catalyzed reaction of o-bromobenzamide derivatives with potassium thiocyanate, have been successfully carried out in water. researchgate.net

Alternative Reagents: The use of hazardous or expensive reagents is a significant concern in large-scale synthesis. Research into alternative, safer, and more cost-effective reagents is an ongoing area of interest. For example, the use of Selectfluor for the synthesis of benzisothiazolinones from 2-(methylthio)benzamide represents an alternative to traditional methods that may use more hazardous reagents. researchgate.net

Reaction Mechanisms and Reactivity Profiles of 4 Methylbenzisothiazol 3 2h One

Fundamental Reaction Types Exhibited by the Benzisothiazolone Moiety

The reactivity of the benzisothiazolone scaffold is largely dictated by the presence of the heterocyclic ring fused to a benzene (B151609) ring, incorporating a reactive carbonyl group and a labile N-S bond.

Nucleophilic Substitution Reactions at Carbonyl or Ring Positions

The benzisothiazolone ring is susceptible to nucleophilic attack at several positions. The carbonyl carbon is an electrophilic center and can react with various nucleophiles. Additionally, the sulfur atom can be a target for nucleophilic attack, often leading to ring-opening reactions. researchgate.net

The nature of the nucleophile determines the course of the reaction. For instance, anions of active methylene (B1212753) compounds have been shown to attack the sulfur atom of the sulfenyl moieties of N-sulfenyl-1,2-benzisothiazolin-3-ones. researchgate.net In contrast, thiols tend to attack the sulfur atom of the benzisothiazolinone ring itself, resulting in ring-opened products. researchgate.net Grignard reagents have been observed to attack both the sulfur atom of the sulfenyl group and the sulfur atom of the benzisothiazolinone ring. researchgate.net

A key reaction is the nucleophilic attack by thiols, such as those found in cysteine residues of proteins or in glutathione. researchgate.netresearchgate.net This reaction is believed to be central to the biocidal activity of isothiazolinones and proceeds via the cleavage of the N-S bond. researchgate.net The sulfur atom acts as an electrophilic center, reacting with cellular nucleophiles. researchgate.net

| Nucleophile | Site of Attack | Product Type | Reference |

|---|---|---|---|

| Primary Amines | Sulfur of 2-sulfenamoyl group | N-Substituted 2-sulfenamoylbenzoates | researchgate.net |

| Secondary Amines | Sulfur of 2-sulfenamoyl group | N,N-Disubstituted 2-sulfenamoylbenzoates | researchgate.net |

| Anions of Active Methylene Compounds | Sulfur of sulfenyl moiety | Sulfide (B99878) compounds | researchgate.net |

| Thiols | Sulfur of benzisothiazolinone moiety | Ring-opened products | researchgate.netresearchgate.net |

| Grignard Reagents | Sulfur of sulfenyl and benzisothiazolinone moieties | Ring-opened products and sulfide compounds | researchgate.net |

Electrophilic Aromatic Substitution on the Benzene Ring (e.g., nitration pathways)

The benzene ring of the benzisothiazolone moiety can undergo electrophilic aromatic substitution reactions. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgwikipedia.org The rate and regioselectivity of these substitutions are influenced by the directing effects of the heterocyclic ring and any existing substituents.

A notable example is nitration. The reaction of benzisothiazolones with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the benzene ring. libretexts.org For instance, the nitration of isatoic anhydride (B1165640) is a step in the synthesis of 5-nitro-2,1-benzisothiazol-3(1H)-ones. researchgate.net The position of nitration is directed by the existing substituents on the benzene ring. libretexts.org Electron-donating groups activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. libretexts.org

Ring-Opening and Ring-Closure Transformations

The benzisothiazolone ring system can undergo transformations that involve the cleavage and formation of the heterocyclic ring.

Mechanisms of Heterocycle Ring Scission

The cleavage of the benzisothiazolone ring is a critical aspect of its reactivity, particularly in its biological interactions. The N-S bond is susceptible to cleavage, often initiated by nucleophilic attack on the sulfur atom. researchgate.netirobiocide.com This is a key step in the proposed mechanism of action for the biocidal properties of isothiazolinones. irobiocide.com Reaction with thiols, for example, leads to the opening of the heterocyclic ring to form a disulfide. researchgate.net

Reductive cleavage of the N-O bond in the related 1,2-benzisoxazole (B1199462) ring system has also been observed, proceeding through an imine intermediate that is subsequently hydrolyzed. researchgate.net A similar reductive pathway could be envisaged for the N-S bond in benzisothiazolones.

Recyclization Pathways and Rearrangement Reactions

Following ring-opening, the resulting intermediates can potentially undergo recyclization to form new heterocyclic systems or rearrangement reactions. For example, a triphenylphosphine-promoted reaction between benzisothiazolones and methyl propiolate has been reported to yield 1,4-benzothiazepine-5-one derivatives through an isothiazole (B42339) ring expansion. researchgate.net

Rearrangement reactions can also occur under certain conditions. While specific examples for 4-methylbenzisothiazol-3(2H)-one are not extensively detailed in the provided context, rearrangements are a known class of reactions for heterocyclic compounds, often involving migration of a group or atom within the molecule. berhamporegirlscollege.ac.in

Oxidative and Reductive Chemistry of the Benzisothiazolone Scaffold

The sulfur atom in the benzisothiazolone ring is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of benzisothiazolone-1-oxides or 1,1-dioxides (saccharin derivatives). iucr.orgnih.gov For instance, oxidation of benzothiazinones with 3-chloroperbenzoic acid has been shown to result in a ring contraction to form benzisothiazolone 1-oxides. iucr.org Selectfluor has also been utilized as a selective oxidant for the synthesis of benzo[d]isothiazol-3(2H)-one-1-oxides in aqueous media. nih.gov Ozonation has been shown to rapidly degrade benzisothiazolinone, with one of the identified products being saccharin, formed through sequential oxidation of the sulfur atom. researchgate.net

The reductive chemistry of the benzisothiazolone scaffold is also significant. Reductive cleavage of the N-S bond is a key reaction pathway. rsc.org This can be achieved using various reducing agents and is often a critical step in the biological activity of these compounds. nih.gov

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Oxidation | 3-Chloroperbenzoic acid | Benzisothiazolone 1-oxide | iucr.org |

| Oxidation | Selectfluor | Benzo[d]isothiazol-3(2H)-one-1-oxide | nih.gov |

| Oxidation | Ozone | Saccharin | researchgate.net |

| Reduction | Mo(CO)6/water | β-aminoenones (from isoxazoles) | rsc.org |

Reduction of Functional Groups within the Benzisothiazolone Structure

While oxidation targets the sulfur atom, reduction reactions can be employed to modify other functional groups within the benzisothiazolone scaffold. For instance, the reduction of a related system, 4H-benzo[e] arkat-usa.orgnih.govthiazin-4-one, with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) has been reported to afford 2,3-dihydro-4H-benzo[e] arkat-usa.orgnih.govthiazin-4-ones in good yields. nih.gov This suggests that the carbonyl group within the heterocyclic ring can be selectively reduced under appropriate conditions. The specific conditions and outcomes for the reduction of this compound would depend on the reducing agent employed and the reaction parameters.

Mechanistic Studies of Select Chemical Transformations

Understanding the mechanisms of chemical reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. This involves identifying key intermediates, transition states, and evaluating the kinetic and thermodynamic factors that govern reactivity.

Elucidation of Reaction Intermediates and Transition States

A reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is formed during a chemical reaction and quickly converts to a more stable species. lumenlearning.com The existence of these intermediates can often be inferred through experimental techniques, even if they cannot be isolated. lumenlearning.com

In the context of the synthesis of the broader class of benzo[d]isothiazol-3(2H)-ones, several reaction intermediates have been proposed. For example, in the synthesis from 2-mercaptobenzamides, a disulfide intermediate may be involved. nih.gov Another proposed mechanism for the formation of the benzisothiazolone ring involves the generation of a transient fluorosulfonium salt as an intermediate. nih.gov The isolation and characterization of reaction intermediates, as demonstrated in the synthesis of tetraazafluoranthen-3(2H)-ones, can provide unambiguous proof of a reaction pathway. mdpi.com

The study of crystal structures can provide valuable insights into the geometry of molecules and potential intermolecular interactions that may influence reactivity. For example, the crystal structure of 4-Methyl-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide reveals that the benzisothiazolone ring system is essentially planar. nih.gov This planarity can affect how the molecule interacts with other reagents.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of a reaction determine its rate and the position of equilibrium, respectively. These aspects are influenced by factors such as the stability of reactants, intermediates, transition states, and products.

While specific kinetic and thermodynamic data for reactions of this compound are not extensively detailed in the provided search results, general principles of reactivity can be applied. For instance, the presence of the electron-donating methyl group on the benzene ring can influence the electron density of the π-system, which in turn can affect the rate and regioselectivity of electrophilic aromatic substitution reactions.

The stability of carbocations formed during a reaction can significantly impact the reaction pathway. For example, carbocations adjacent to a double bond or an aromatic ring, such as allyl and benzyl (B1604629) cations, are more stable than many other carbocations. lumenlearning.com While not directly applicable to the core structure of this compound itself, this principle is important in understanding the reactivity of related compounds and potential side reactions.

The study of reaction mechanisms often involves changing reaction conditions, such as temperature and concentration, and analyzing the impact on the reaction outcome. lumenlearning.com This allows for the determination of activation energies and other thermodynamic parameters that provide a deeper understanding of the reaction's energetic landscape.

Derivatization Strategies and Structural Modifications of 4 Methylbenzisothiazol 3 2h One

N-Substitution Chemistry on the Benzisothiazolone Nitrogen Atom

N-alkylation of the benzisothiazolone scaffold is a common strategy to introduce alkyl groups onto the nitrogen atom. One approach involves the reaction of the lithium salt of 1,2-benzisothiazolin-3-one with an electrophilic alkylating agent, which has been shown to produce N-alkylated derivatives with good yield and selectivity. google.com For instance, the reaction of the lithium salt with alkyl halides like 1-bromobutane (B133212) in dimethylformamide (DMF) can lead to the corresponding N-butyl derivative. google.com The ratio of N-alkylation to O-alkylation can be influenced by the reaction conditions and the nature of the cation. For example, using the lithium salt of 1,2-benzisothiazolin-3-one has been found to favor N-substitution with high selectivity. google.com

N-acylation introduces an acyl group to the nitrogen atom, which can also be achieved through various synthetic methods. Generally, this involves reacting the parent benzisothiazolone with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. Regioselective N-acylation has been observed to yield the N-1 substituted product, sometimes through the isomerization of an initially formed N-2 acylindazole to the more thermodynamically stable N-1 regioisomer. beilstein-journals.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Starting Material | Reagent | Product | Reaction Type |

| 1,2-benzisothiazolin-3-one lithium salt | 1-bromobutane | N-butyl-1,2-benzisothiazolin-3-one | N-Alkylation |

| 1,2-benzisothiazolin-3-one | Acyl chloride | N-acyl-1,2-benzisothiazolin-3-one | N-Acylation |

The introduction of aryl or heteroaryl moieties at the nitrogen position can significantly alter the electronic and steric properties of the molecule. The synthesis of N-aryl derivatives can be accomplished through methods like the Buchwald-Hartwig amination, which facilitates the coupling of an aryl halide with the nitrogen atom of the benzisothiazolone. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. nih.gov

For the synthesis of N-heteroaryl derivatives, similar strategies can be employed, often requiring specific catalysts and reaction conditions to achieve the desired coupling. The synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-bromobenzyl)anilines has been achieved through a sequence involving a palladium-catalyzed ethoxyvinylation, demonstrating a versatile approach to N-aryl compounds. thieme.de

Table 2: Synthetic Approaches for N-Aryl and N-Heteroaryl Derivatives

| Reaction Type | Key Reagents/Catalysts | Resulting Moiety |

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | N-Aryl |

| Palladium-catalyzed Ethoxyvinylation | Palladium catalyst | N-Aryl |

Functionalization of the Methyl Group at Position 4

The methyl group at the 4-position of the benzisothiazolone ring serves as a handle for further structural modifications, allowing for the extension of the carbon chain or the introduction of new functional groups.

Modifications to the side chain can be achieved through various organic reactions. mdpi.com For example, the methyl group can potentially be halogenated to create a more reactive site, which can then undergo nucleophilic substitution to introduce longer alkyl chains or other functionalities. While specific examples for 4-methylbenzisothiazol-3(2H)-one are not abundant in the provided search results, the general principles of side-chain modification in aromatic systems are applicable. mdpi.com Research on benzothiazinone derivatives has shown that side-chain modifications, such as opening cyclic piperidinyl or piperazinyl rings, can expand compound diversity. nih.govnih.gov

Introducing polar or reactive groups onto the methyl side-chain can significantly impact the molecule's solubility and potential for further conjugation. This can be accomplished by first functionalizing the methyl group, for instance, through oxidation to an alcohol or carboxylic acid. These new functional groups can then serve as points for further derivatization, such as esterification or amidation, to introduce a wide range of polar or reactive moieties.

Substitution on the Benzene (B151609) Ring of this compound

The benzene ring of the this compound core is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. byjus.commsu.edu The existing methyl group and the isothiazolone (B3347624) ring will influence the position of substitution.

Electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be employed to introduce functional groups onto the benzene ring. byjus.commsu.edu The directing effects of the substituents already present on the ring are crucial in determining the regioselectivity of these reactions. libretexts.orglibretexts.org The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org The isothiazolone ring system's directing effect is more complex and would depend on the specific reaction conditions.

For example, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring. masterorganicchemistry.com The position of this new substituent would be guided by the combined electronic effects of the methyl group and the heterocyclic ring. Similarly, halogenation with a halogen in the presence of a Lewis acid catalyst would result in a halogenated derivative. msu.edu

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | X₂ (Cl₂, Br₂), Lewis Acid (e.g., FeX₃) | X⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | R⁺ |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | RCO⁺ |

Halogenation and Nitro-Group Introduction

The introduction of halogens (F, Cl, Br, I) and nitro groups (NO₂) onto the benzisothiazolone aromatic ring are common electrophilic aromatic substitution reactions. The position of substitution is directed by the existing methyl group and the electron-withdrawing nature of the heterocyclic ring.

Halogenation: The halogenation of heterocyclic compounds can be achieved using various reagents. Copper(II) halides have been effectively used as catalysts for the selective halogenation of 2-amino-1,3-thiazoles. beilstein-journals.org Depending on the reaction conditions, such as temperature and the specific copper halide used, mono- or di-halogenated products can be obtained. beilstein-journals.org For instance, N-bromosuccinimide (NBS) is a common reagent for bromination, and its reaction with benzo[g]indazole derivatives has been shown to result in aromatization along with bromination. researchgate.net The use of 1,1,2,2-tetrahaloethanes as both the reaction medium and halogen source, catalyzed by copper, is another potential method for ortho C-H bond halogenation. beilstein-journals.org

Nitro-Group Introduction: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The introduction of a nitro group onto the aromatic ring provides a versatile chemical handle for further modifications. For example, the nitro group can be subsequently reduced to an amino group, allowing for a wide range of further derivatizations. nih.gov The synthesis of 6-nitro-2-aminobenzothiazole derivatives, which are then used as precursors for other functionalized molecules, highlights this approach. nih.gov

| Reaction | Typical Reagents | Potential Product Type | Reference for Method |

|---|---|---|---|

| Chlorination | Copper(II) chloride (CuCl₂) / N-Chlorosuccinimide (NCS) | Chloro-4-methylbenzisothiazol-3(2H)-one | beilstein-journals.orgresearchgate.net |

| Bromination | Copper(II) bromide (CuBr₂) / N-Bromosuccinimide (NBS) | Bromo-4-methylbenzisothiazol-3(2H)-one | beilstein-journals.orgresearchgate.net |

| Iodination | Iodine (I₂) / N-Iodosuccinimide (NIS) | Iodo-4-methylbenzisothiazol-3(2H)-one | researchgate.net |

| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Nitro-4-methylbenzisothiazol-3(2H)-one | nih.gov |

Introduction of Other Functional Groups (e.g., amino, hydroxyl)

Amino Group Introduction: The most common method for introducing an amino group onto the aromatic ring is through the reduction of a previously introduced nitro group. This transformation is typically achieved using reducing agents such as tin(II) chloride, hydrogen gas with a palladium catalyst, or iron in acidic media. The synthesis of various aminobenzothiazole derivatives often starts from their nitro counterparts. nih.gov A patent describes a process for producing 2-amino-4-methylbenzothiazole (B75042) from o-tolylthiourea (B1334601) using chlorine for ring closure, followed by treatment with a base. google.com

Hydroxyl Group Introduction: A hydroxyl group can be introduced onto the aromatic ring through several methods. One common laboratory-scale method involves the diazotization of an aromatic amine with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic solution, followed by hydrolysis of the resulting diazonium salt in water, often with heating. Another approach is the development of 4-hydroxycarbazole (B19958) derivatives from 3-nitroindoles, which proceeds through a domino reaction sequence. nih.gov While this applies to a different heterocyclic system, the underlying principles of building a phenol (B47542) ring can be adapted.

Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Core

Creating hybrid molecules by combining the this compound scaffold with other pharmacologically active heterocyclic systems is a prominent strategy in medicinal chemistry to develop compounds with potentially enhanced or novel biological activities.

Fusion with Other Heterocyclic Systems (e.g., triazoles, thiadiazoles)

Triazole Hybrids: The fusion of a triazole ring is often accomplished via 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." A common approach involves converting the this compound core into a derivative bearing either an azide (B81097) or an alkyne group. This functionalized intermediate can then react with a corresponding alkyne or azide-containing molecule in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole ring. This method has been used to synthesize a variety of 1,2,3-triazole derivatives linked to other heterocyclic cores like 1,4-benzothiazine. nih.govnih.gov

Thiadiazole Hybrids: Thiadiazole moieties can be incorporated through several synthetic routes. One method involves the cyclization of thiosemicarbazide (B42300) derivatives. For example, a hydrazide derivative of the core molecule can be reacted with an isothiocyanate to form a thiosemicarbazide, which is then cyclized to a 1,3,4-thiadiazole (B1197879). nih.gov Another route involves the reaction of a hydrazide with carbon disulfide in a basic medium to form an intermediate that can be cyclized into a 1,3,4-thiadiazole ring. mdpi.com The synthesis of 1,2,3-thiadiazoles can also be achieved through reactions of N-tosylhydrazones with sulfur. organic-chemistry.org

| Target Hybrid System | General Synthetic Strategy | Key Intermediates/Reagents | Reference for Method |

|---|---|---|---|

| 1,2,3-Triazole Hybrids | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide or Alkyne derivative of the core scaffold, Cu(I) catalyst | nih.govnih.govresearchgate.net |

| 1,3,4-Thiadiazole Hybrids | Cyclization of thiosemicarbazide derivatives | Hydrazide derivative, isothiocyanates, acid/base catalyst | nih.govbiointerfaceresearch.com |

| 1,3,4-Thiadiazole Hybrids | Reaction of hydrazide with CS₂ followed by cyclization | Hydrazide derivative, Carbon Disulfide (CS₂), base | mdpi.com |

| 1,2,3-Thiadiazole Hybrids | Reaction of N-tosylhydrazones with a sulfur source | Tosylhydrazone derivative, elemental sulfur | organic-chemistry.org |

Covalent Attachment to Biologically Relevant Scaffolds

The covalent conjugation of this compound to biologically relevant scaffolds, such as amino acids, peptides, or carrier molecules, is a strategy to modulate its pharmacokinetic properties or to direct it to a specific biological target. This is typically achieved by first functionalizing the core molecule with a reactive handle, such as a carboxylic acid, amine, or thiol group.

For example, a carboxylic acid derivative of this compound could be coupled to the N-terminus of a peptide or an amino group on a larger scaffold using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). nih.gov Similarly, an amino-functionalized derivative could be acylated by a carboxylic acid on a biomolecule. This approach has been used to synthesize hybrid molecules with an imidazole-1,3,4-thiadiazole core. nih.gov In another example, sulfonamide-1,2,3-triazole hybrids were loaded onto chitosan (B1678972) nanoparticles, demonstrating the conjugation to a polymeric biological scaffold. researchgate.net These general strategies are applicable for creating conjugates of this compound for various research applications.

Advanced Spectroscopic Characterization Methodologies in Research on 4 Methylbenzisothiazol 3 2h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the molecular structure, dynamics, and interactions of 4-Methylbenzisothiazol-3(2H)-one. longdom.org Advanced NMR techniques, in particular, offer deeper insights into its complex chemical environment. numberanalytics.com

Elucidation of Complex Spin Systems and Stereochemistry

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound reveal a complex interplay of spin systems. The aromatic protons on the benzene (B151609) ring exhibit characteristic coupling patterns that can be deciphered to confirm the substitution pattern. The methyl group protons typically appear as a singlet, and its chemical shift provides information about the electronic environment.

In cases where the molecule possesses a chiral center, NMR spectroscopy, particularly when using chiral shift reagents, can be employed to distinguish between enantiomers. youtube.com The presence of a stereocenter would lead to the observation of distinct sets of signals for each enantiomer in a chiral environment. youtube.com For this compound itself, which is achiral, stereochemical considerations primarily arise in its derivatives or interactions with chiral entities.

Dynamic NMR Studies for Conformational Analysis and Tautomerism

Dynamic NMR (DNMR) spectroscopy is instrumental in studying time-dependent phenomena such as conformational changes and tautomerism. unibas.itbeilstein-journals.org For this compound, potential tautomerism between the keto and enol forms can be investigated. nih.govnih.govmdpi.com By varying the temperature, DNMR experiments can reveal the presence of multiple species in equilibrium. mdpi.com At lower temperatures, the exchange between tautomers may be slow enough on the NMR timescale to observe separate signals for each form. unibas.it Conversely, at higher temperatures, rapid interconversion can lead to averaged signals. mdpi.com The coalescence of these signals and subsequent lineshape analysis can provide quantitative data on the activation energy barriers of the tautomeric process. beilstein-journals.orgresearchgate.net

Conformational analysis of the benzisothiazole ring system and the orientation of the methyl group can also be explored using DNMR and Nuclear Overhauser Effect (NOE) experiments. unibas.itipb.ptmdpi.com These studies provide insights into the flexibility of the molecule and the preferred spatial arrangement of its constituent atoms.

Advanced 2D NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR spectroscopy is indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity within the this compound molecule. numberanalytics.comwiley-vch.de

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. researchgate.netsdsu.edu For this compound, COSY spectra would clearly show the correlations between adjacent aromatic protons, confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. libretexts.orglibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-4 bonds) correlations between protons and carbons. sdsu.edulibretexts.orglibretexts.orgyoutube.com HMBC is crucial for piecing together the molecular framework by connecting non-protonated carbons (like the carbonyl carbon and the quaternary carbons of the benzene ring) to nearby protons. For instance, correlations between the methyl protons and the C4 carbon, as well as adjacent aromatic carbons, would be observable.

Table 1: Representative 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H – ¹H | Identifies protons that are coupled to each other, revealing adjacent protons in the aromatic ring. |

| HSQC | ¹H – ¹³C (one bond) | Correlates protons to the carbons they are directly attached to. |

| HMBC | ¹H – ¹³C (multiple bonds) | Establishes long-range connectivity, linking different parts of the molecule, such as the methyl group to the aromatic ring and the carbonyl group. |

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups and bonds. longdom.orgresearchgate.netmdpi.comnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group and Bond Characterization

The IR and Raman spectra of this compound are characterized by distinct absorption bands corresponding to its specific functional groups.

C=O Stretch: A strong absorption band, typically in the range of 1640-1690 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the lactam ring.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond within the isothiazole (B42339) ring will also be present.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the benzene ring.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretches of the methyl group appear in the 2850-3000 cm⁻¹ region.

S-N Stretch: The stretching vibration of the sulfur-nitrogen bond in the isothiazole ring would also contribute to the vibrational spectrum.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, such as the breathing modes of the aromatic ring. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1640 - 1690 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | > 3000 |

| Methyl C-H | Stretch | 2850 - 3000 |

Studies of Hydrogen Bonding and Intermolecular Interactions

In the solid state and in certain solvents, this compound can participate in intermolecular interactions, most notably hydrogen bonding. While the primary structure lacks a strong hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. In the presence of protic solvents or in derivatives with N-H or O-H groups, hydrogen bonding can significantly influence the vibrational frequencies. nih.govgatech.edunih.govmjcce.org.mk

For instance, the C=O stretching frequency is sensitive to hydrogen bonding. Formation of a hydrogen bond to the carbonyl oxygen weakens the C=O bond, resulting in a shift to a lower wavenumber (red shift) in the IR spectrum. The magnitude of this shift can provide an indication of the strength of the hydrogen bond. gatech.edu These interactions are crucial for understanding the crystal packing of the molecule and its behavior in biological systems. cambridgemedchemconsulting.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of this compound, offering high sensitivity and specificity. It is instrumental in confirming the compound's molecular weight and elemental composition and in deducing its structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is pivotal for the unequivocal confirmation of the molecular formula of this compound. nih.govyoutube.com Unlike nominal mass measurements, HRMS provides the exact mass of an ion with high accuracy, typically to four or more decimal places. youtube.com This precision allows for the determination of the elemental composition of the parent molecule and its fragments, significantly enhancing the confidence in its identification.

The theoretical exact mass of this compound (C₈H₇NOS) is a critical parameter for its identification. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with exceptional accuracy, enabling the differentiation between compounds with the same nominal mass but different elemental formulas. mdpi.com This capability is crucial in complex sample matrices where isobaric interferences are common. nih.gov

Table 1: Theoretical and Observed Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₇NOS |

| Nominal Mass | 165 |

| Monoisotopic Mass | 165.0248 |

| Theoretical [M+H]⁺ (m/z) | 166.0326 |

This table presents the theoretical mass values for this compound, which are fundamental for its identification using high-resolution mass spectrometry.

Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation pathways of this compound. nih.gov In an MS/MS experiment, the precursor ion, typically the protonated molecule [M+H]⁺, is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. youtube.com The resulting fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of isothiazolinone derivatives often involves characteristic losses of small neutral molecules. nih.gov For this compound, the fragmentation pathways can be proposed based on the observed product ions. The elucidation of these pathways is crucial for the structural confirmation of the parent compound and for the identification of its metabolites or degradation products in complex mixtures. nih.govresearchgate.net The study of fragmentation patterns helps in understanding the intrinsic stability of different parts of the molecule. mdpi.com

Table 2: Potential Fragmentation Pathways of this compound in MS/MS

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 166.0326 | --- | --- |

| 166.0326 | --- | --- |

| 166.0326 | --- | --- |

This table outlines hypothetical fragmentation pathways for this compound. The specific product ions and their relative abundances would be determined experimentally through MS/MS analysis.

Electronic Spectroscopy and Other Advanced Techniques

Beyond mass spectrometry, other spectroscopic and analytical techniques provide complementary information about the electronic properties and three-dimensional structure of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule and the extent of the conjugated system. nih.gov

The UV spectrum of benzisothiazolinone derivatives typically displays absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the benzisothiazole ring system. nih.govresearchgate.net Analysis of the UV-Vis spectrum provides valuable information about the electronic structure and conjugation within the molecule. researchgate.netscirp.org

Table 3: Typical UV-Vis Absorption Data for Benzisothiazolinone Derivatives

| Electronic Transition | Typical λmax Range (nm) |

| π → π | 250-300 |

| n → π | >300 |

This table shows the general regions for electronic transitions in benzisothiazolinone compounds as observed by UV-Vis spectroscopy. Specific values for this compound would require experimental measurement.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net For a derivative, 4-Methyl-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide, X-ray crystallography revealed that the benzisothiazolone ring system is essentially planar. nih.govresearchgate.net In the crystal structure of this related compound, molecules are linked by intermolecular N—H···O and C—H···O hydrogen bonds. nih.gov Similar analyses of this compound would provide invaluable data on its molecular geometry and packing in the crystalline state. mdpi.com

Table 4: Illustrative Crystallographic Parameters for a Benzisothiazole Derivative

| Parameter | Value | Reference |

| Crystal System | --- | mdpi.com |

| Space Group | --- | mdpi.com |

| Unit Cell Dimensions | a = ?, b = ?, c = ? | mdpi.com |

| α = ?, β = ?, γ = ? | mdpi.com |

This table provides an example of the type of data obtained from an X-ray crystallographic study. The specific parameters for this compound would need to be determined experimentally.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique for the analysis of this compound in various samples. nih.govnih.govnih.gov This method combines the separation capabilities of HPLC with the high sensitivity and selectivity of MS/MS detection. nih.govnih.gov LC-MS/MS is particularly useful for reaction monitoring, allowing for the tracking of reactants, intermediates, and products over time. researchgate.net

In the context of this compound, LC-MS/MS can be used to study its formation, degradation, or metabolism. nih.gov The use of multiple reaction monitoring (MRM) mode provides excellent sensitivity and specificity for quantitative analysis, even in complex matrices. nih.govnih.govnih.gov This makes LC-MS/MS an indispensable tool for research involving this compound. mdpi.comfrontiersin.org

Computational and Theoretical Investigations of 4 Methylbenzisothiazol 3 2h One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4-Methylbenzisothiazol-3(2H)-one at the atomic level. These calculations, rooted in the principles of quantum mechanics, allow for the precise determination of the molecule's electronic structure and energy.

Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) has become a important tool for investigating the structural and vibrational properties of molecules like this compound. DFT methods are favored for their balance of accuracy and computational efficiency.

The process begins with geometry optimization, where the molecule's lowest energy structure is determined. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would involve defining the spatial coordinates of its constituent atoms and iteratively refining them to achieve the most stable arrangement.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their corresponding frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the accuracy of the computational model. These calculations can also predict the full vibrational spectrum of the molecule, aiding in the interpretation of experimental results. For instance, a study on related benzothiazole (B30560) derivatives utilized DFT to characterize the structures of the synthesized compounds. nih.gov

Analysis of Molecular Orbitals (HOMO-LUMO Gaps) and Electron Density Distributions

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Analysis of the electron density distribution provides a visual representation of the electronic structure. This can reveal regions of the molecule that are electron-rich or electron-poor, which is essential for understanding its interactions with other molecules. Molecular electrostatic potential (MEP) maps, for instance, can illustrate the charge distribution and are valuable for predicting sites susceptible to electrophilic or nucleophilic attack. Such analyses have been performed on other heterocyclic compounds to understand their reactivity.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment.

Exploration of Conformational Landscapes and Intramolecular Dynamics

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule and how its shape might change in different biological or chemical contexts. A study on novel benzothiazole derivatives utilized molecular dynamics to analyze structural stability. nih.gov

Solvent Effects on Molecular Structure and Reactivity

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to observe how they interact with the solute molecule.

These simulations can reveal the formation of hydrogen bonds, the organization of solvent molecules around the solute, and the impact of the solvent on the solute's conformation and reactivity. Understanding these interactions is crucial for predicting the behavior of this compound in realistic chemical and biological systems.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions involving this compound. By modeling reaction pathways and characterizing transition states, researchers can gain a deeper understanding of its reactivity, degradation, and interactions with other molecules.

Computational Elucidation of Complex Reaction Pathways

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of reactions involving isothiazolinone compounds. These studies can elucidate complex reaction mechanisms, such as degradation pathways and interactions with biological molecules. For instance, the degradation of isothiazolinones can be influenced by factors like pH, temperature, and the presence of nucleophiles, leading to the opening of the heterocyclic ring. mdpi.comnih.gov Computational models can simulate these conditions and predict the most likely degradation products.

One area of significant interest is the interaction of isothiazolinones with thiols, such as the amino acid cysteine found in proteins. researchgate.net The proposed mechanism involves a nucleophilic attack by the thiol on the sulfur atom of the isothiazolinone ring, leading to the formation of a disulfide bond and subsequent ring opening. mdpi.comresearchgate.net This interaction is believed to be a key step in the biocidal activity of these compounds. mdpi.com

Furthermore, computational studies can investigate the reaction pathways of isothiazolinones with various reactive species. For example, the chlorination of isothiazolinones has been studied to understand their fate during water treatment processes. researchgate.netnih.gov These studies have shown that the reaction is dominated by different chlorine species depending on the pH, with a preferential attack on the sulfur atom leading to the formation of sulfoxides and sulfones. researchgate.netnih.gov

The formation of novel heterocyclic structures from reactions involving benzisothiazole derivatives has also been explored using computational methods. nih.gov DFT calculations can help rationalize the formation of unexpected products by evaluating the energy barriers of different potential reaction pathways. nih.gov

Prediction of Activation Barriers and Reaction Rates

A critical aspect of reaction mechanism modeling is the calculation of activation barriers, which determine the rate of a chemical reaction. Transition state theory and other kinetic models can be used in conjunction with computational chemistry to predict reaction rate coefficients. mdpi.com

For example, in the study of the reaction between 4-methyl aniline (B41778) and hydroxyl radicals, the activation energies for different reaction pathways were calculated to determine the most favorable reaction channels. mdpi.com Similarly, for the degradation of isothiazolinones, computational methods can predict the activation energies for ring-opening reactions under various conditions, providing insights into their environmental persistence. mdpi.comresearchgate.net

The rate constants for the reaction of isothiazolinones with different chlorinating agents have been determined experimentally and can be supported by computational predictions. researchgate.netnih.gov These studies help in assessing the efficiency of different water treatment methods for the removal of these biocides.

In Silico Screening and Predictive Modeling for Biological Activity

In silico methods have become indispensable in the early stages of drug discovery and in assessing the biological activity of chemical compounds. These computational techniques allow for the rapid screening of large libraries of molecules and the prediction of their potential biological effects, thereby saving time and resources.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiointerfaceresearch.comijcaonline.org This method is widely used to understand the interactions between a ligand, such as a this compound derivative, and a biological target, typically a protein or enzyme. biointerfaceresearch.comimpactfactor.org

For instance, molecular docking studies have been employed to investigate the binding of benzothiazole derivatives to various protein targets, including those involved in cancer and infectious diseases. nih.govbiointerfaceresearch.commdpi.comresearchgate.net These studies can identify key amino acid residues in the binding site that interact with the ligand and can help in understanding the structure-activity relationships. biointerfaceresearch.commdpi.com

In the context of isothiazolinones, docking studies can be used to model their interaction with target enzymes in microorganisms, providing insights into their antimicrobial mechanism. mdpi.com For example, studies have investigated the docking of thiazole (B1198619) derivatives to enzymes like DNA gyrase and MurB, which are involved in bacterial cell wall synthesis. mdpi.comresearchgate.net The binding affinities calculated from docking studies can be correlated with experimentally determined biological activities. mdpi.com

The following table provides examples of molecular docking studies on related heterocyclic compounds, highlighting the target protein and the software used.

| Compound Class | Target Protein | Docking Software | Reference |

| Benzothiazole-Thiazole Hybrids | p56lck | GLIDE (Schrödinger) | biointerfaceresearch.com |

| Thiazole based Thiazolidin-4-one | PDB ID-1KZN | Autodock/PyRx | impactfactor.org |

| Thiazolidin-4-one Analogues | CYP450 3A4 | Not Specified | researchgate.net |

| Pyrazol-1-yl-1,3-thiazole Derivatives | Various Pathogen Proteins | AutoDock Vina | amazonaws.com |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine | E. coli MurB, C. albicans lanosterol (B1674476) 14a-demethylase | AutoDock 4.2® | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govnih.govderpharmachemica.com QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent derivatives. nih.govresearchgate.net

QSAR studies have been performed on various isothiazolinone and benzisothiazole derivatives to model their antimicrobial and other biological activities. nih.govderpharmachemica.comresearchgate.netnih.gov These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. derpharmachemica.comnih.gov

For example, a QSAR study on 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors identified descriptors related to electronegativity, atomic masses, and van der Waals volumes as being important for their activity. nih.gov Another QSAR study on thiazolidinone derivatives as antimicrobial agents found that topological and lipophilic parameters were key determinants of their activity. derpharmachemica.com

The development of robust and predictive QSAR models can significantly accelerate the process of designing novel this compound derivatives with enhanced biological activities. nih.govresearchgate.net

The table below summarizes some QSAR studies on related compounds.

| Compound Series | Biological Activity | QSAR Method | Key Descriptors | Reference |

| 1,2-Benzisothiazol-3-one derivatives | Caspase-3 inhibitory activity | Stepwise-Multiple Linear Regression (SW-MLR) | Electronegativity, atomic masses, atomic van der Waals volumes | nih.gov |

| Pyrazole-thiazolinone derivatives | EGFR kinase inhibitors | CoMFA, CoMSIA, GA-MLR | Electrostatic field | nih.gov |

| 4,5,6,7-Tetrahydrobenzo[d]-thiazol-2-yl derivatives | c-Met receptor tyrosine kinase inhibition | MLR, MNLR, ANN | Not specified | researchgate.net |

| Thiazolidinone derivatives | Antimicrobial activity | Hansch analysis | Topological and lipophilic parameters | derpharmachemica.com |

| 1,2,4-triazine-3(2H)-one derivatives | Tubulin inhibitors | Not specified | Absolute electronegativity, water solubility | nih.gov |

Prediction of Spectroscopic Properties (e.g., NMR shifts, UV spectra)

Computational chemistry can also be used to predict the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. nih.govosti.gov These predictions can be valuable for the structural elucidation of newly synthesized compounds and for understanding their electronic properties.

DFT calculations are commonly used to predict NMR chemical shifts (¹H and ¹³C) of organic molecules. nih.gov The calculated shifts can be compared with experimental data to confirm the proposed structure of a compound. nih.govfrontiersin.org For example, the ¹H and ¹³C NMR spectra of various N-substituted 1,2-benzisothiazol-3(2H)-ones have been reported and can be supported by computational predictions. nih.gov

The following table lists some compounds for which spectroscopic data has been reported, which can be used for comparison with computational predictions.

| Compound | Spectroscopic Data | Reference |

| N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide | ¹H NMR, ¹³C NMR | nih.gov |

| 4-chloro-N-(thiazol-2-yl)benzenesulfonamide | ¹H NMR, ¹³C NMR | nih.gov |

| 2-(4-Methoxyphenyl)benzo[d]isothiazol-3(2H)-one | ¹H NMR, ¹³C NMR, EI-MS | nih.gov |

| 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | ¹H NMR | frontiersin.org |

| 3-((3-methoxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | ¹H NMR | frontiersin.org |

Compound Names Table

| Abbreviation | Full Name |

| BIT | 1,2-Benzisothiazolin-3-one |

| CMIT | Chloro-methyl-isothiazolinone |

| DCOIT | 4,5-Dichloro-2-octyl-isothiazolin-3-one |

| MCI | Methylchloroisothiazolinone |

| MI | Methylisothiazolinone |

| OIT | 2-Octyl-isothiazolin-3-one |

| PCMX | 4-chloro-3,5-dimethylphenol |

| TCS | Triclosan |

Biological Activity: Mechanistic Elucidation and Structure Activity Relationship Sar Studies

Molecular Targets and Biochemical Pathways

While the benzisothiazole scaffold is a component of many biologically active compounds, the specific molecular targets and pathways modulated by 4-Methylbenzisothiazol-3(2H)-one are areas of ongoing investigation.

Identification and Characterization of Enzyme Inhibition Mechanisms

Benzisothiazol-3(2H)-one derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and antineoplastic properties. Certain derivatives have been identified as potent inhibitors of specific enzymes. For instance, 5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one and 6-fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one are effective inhibitors of phosphomannose isomerase (PMI). However, detailed kinetic studies characterizing the inhibition of enzymes such as acetylcholinesterase or monoacylglycerol lipase specifically by this compound are not extensively documented in the current body of scientific literature. The general mechanism for isothiazolinones involves interaction with thiol-containing enzymes, which could be a potential avenue for its inhibitory action.

Receptor Binding and Modulation of Cellular Signaling Cascades

The ability of a compound to bind to specific cellular receptors is a key determinant of its pharmacological profile. While various heterocyclic compounds are known to interact with receptors like G protein-coupled receptors (GPCRs) to modulate cellular signaling, the specific receptor binding profile for this compound remains to be fully elucidated. The sigma-1 receptor, for example, is a known target for many small molecules and acts as a modulator of other signaling pathways, including intracellular calcium signaling. However, direct evidence linking benzisothiazolinones to this or other specific receptor systems is limited.

Antiviral Mechanisms of Action and Specificity

Research into the antiviral properties of benzisothiazol-3(2H)-one and its analogues has provided significant insights, particularly through comparative studies with their selenium-containing counterparts.

Elucidation of Viral Protein Interaction or Replication Cycle Interference

Antiviral agents typically function by interfering with one or more stages of the viral life cycle, such as attachment, entry, uncoating, replication, or release. While the precise viral proteins targeted by this compound are not definitively identified, some studies on related heterocyclic structures suggest potential mechanisms. For example, the antiviral compound 3(2H)-isoflavene has been shown to inhibit poliovirus uncoating by targeting the VP1 capsid protein. It is plausible that benzisothiazolinones could exert their antiviral effects through similar mechanisms, such as inducing capsid stability or interfering with the function of viral enzymes essential for replication, like RNA polymerase. Studies on benzisoselenazol-3(2H)-ones, the selenium analogues, indicate a virucidal action, suggesting they act on extracellular virions.

Role of Specific Functional Groups (e.g., selenium in analogues) in Antiviral Potency

Structure-activity relationship studies have underscored the critical role of specific atoms within the isothiazole (B42339) ring for antiviral potency. Research comparing N-substituted benzisoselenazol-3(2H)-ones with their sulfur-containing analogues, such as benzisothiazol-3(2H)-ones, has demonstrated that the presence of selenium is crucial for significant antiviral activity.

In comparative studies against viruses like Human Herpes Virus type 1 (HHV-1) and Encephalomyocarditis virus (EMCV), benzisoselenazol-3(2H)-ones exhibited high antiviral activity, whereas their benzisothiazol-3(2H)-one analogues were either completely inactive or showed substantially lower activity. This dramatic difference highlights the importance of the selenium atom. The proposed mechanism involves the cleavage of the Se-N bond by thiols, a reaction believed to be central to their biological activity. Furthermore, open-chain diselenide analogues also showed high antiviral activity, while related selenides and disulfides were inactive, reinforcing the importance of the specific chemical structure for virucidal effects.

Below is a data table comparing the antiviral activity of selenium-containing compounds and their non-selenium-containing benzisothiazol-3(2H)-one analogues.

| Compound Type | Target Virus | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Benzisoselenazol-3(2H)-ones (Selenium Analogues) | HHV-1 | 2.0 - 8.0 |

| Benzisoselenazol-3(2H)-ones (Selenium Analogues) | EMCV | 4.0 - 10.0 |

| Benzisothiazol-3(2H)-ones (Sulfur Analogues) | HHV-1 / EMCV | 80 - 1000 |

Data sourced from Molecules 2010, 15, 8214-8228.

Antimicrobial Mechanisms of Action

Benzisothiazolinones, including this compound, are widely used as antimicrobial agents in industrial and commercial products. Their mechanism of action against bacteria and fungi has been more extensively studied compared to their antiviral properties.

The primary antimicrobial mechanism is believed to be the reaction with intracellular thiol-containing proteins and enzymes. The active N-S bond in the isothiazolinone ring can react with sulfhydryl (-SH) groups, such as those in the amino acid cysteine, which is a key component of many enzymes. This interaction leads to the formation of disulfide bonds, disrupting the protein's structure and inactivating the enzyme, thereby inhibiting critical metabolic processes like respiration, energy generation, and active transport.

Another proposed mechanism involves the disruption of bacterial DNA. The S, N, and O groups on the heterocyclic ring can form chemical bonds with the DNA bases of proteins within the bacteria. This action damages the DNA structure, preventing replication and ultimately leading to cell death. The ability of these compounds to penetrate the cell membrane is a critical first step in exerting their antimicrobial effect. Benzisothiazolinones are particularly effective against actively metabolizing cells.

Interference with Bacterial or Fungal Cell Wall/Membrane Integrity

While not their primary mode of action, isothiazolinones can contribute to the disruption of microbial cell integrity. Their principal mechanism involves reacting with thiol-containing proteins, some of which are located within or are integral to the function of the cell membrane. By forming disulfide bonds with the cysteine residues of these proteins, this compound can inactivate enzymes crucial for maintaining the structural and functional integrity of the cell envelope. This can lead to a loss of selective permeability and the leakage of essential intracellular components. However, it is important to note that significant effects on membrane integrity are often observed at concentrations higher than those required for growth inhibition, suggesting this is a secondary consequence of more immediate metabolic disruption.

Inhibition of Microbial Metabolic Pathways

The primary target of this compound and other isothiazolinones is the intricate network of microbial metabolic pathways. These compounds are known to be potent inhibitors of critical physiological processes, most notably respiration and energy generation. Their reactivity with thiol groups is central to this inhibitory action.

Key enzymes within metabolic pathways such as glycolysis and the citric acid cycle, as well as those involved in the electron transport chain, contain essential cysteine residues in their active sites. By binding to these thiol groups, this compound can effectively halt the activity of these enzymes. This disruption of cellular respiration leads to a rapid depletion of the cell's energy currency, adenosine triphosphate (ATP), and an inability to carry out essential life-sustaining functions. This broad-spectrum inhibition of thiol-dependent enzymes explains the wide range of antimicrobial activity observed for this class of compounds.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological potency of this compound is not static and can be significantly modulated by alterations to its chemical structure. Structure-activity relationship (SAR) studies are instrumental in understanding how different chemical modifications influence the antimicrobial efficacy of this compound and its derivatives.

Influence of Substituent Position and Electronic Effects on Biological Potency

The position and nature of substituents on the benzisothiazole ring system play a critical role in determining the biological activity of derivatives. The introduction of electron-withdrawing groups, for instance, can enhance the electrophilicity of the sulfur atom in the isothiazolinone ring. This increased electrophilicity facilitates the reaction with nucleophilic thiol groups in microbial proteins, thereby increasing the compound's potency. Conversely, the addition of bulky substituents at certain positions may hinder the molecule's ability to reach its target site, potentially reducing its efficacy. The 4-methyl group itself influences the electronic properties and steric profile of the molecule, contributing to its specific activity profile.

Impact of N-Substitution and Methyl Group Modifications on Efficacy

Modifications at the nitrogen atom (N-substitution) of the isothiazolinone ring have been a key area of investigation in SAR studies. The nature of the substituent at this position can significantly impact the compound's lipophilicity, which in turn affects its ability to penetrate microbial cell membranes. For example, the introduction of long alkyl chains can increase lipophilicity, potentially enhancing activity against certain microorganisms. N-acyl derivatives have also been synthesized and evaluated, with their activity depending on the nature of the acyl group.

Furthermore, modifications to the methyl group at the 4-position, such as its replacement with other alkyl groups or functional moieties, can fine-tune the biological activity. These changes can alter the steric and electronic properties of the molecule, influencing its interaction with target enzymes.

| Modification | General Effect on Antimicrobial Efficacy | Rationale |

| Electron-withdrawing substituents on the benzene (B151609) ring | Increased potency | Enhances the electrophilicity of the sulfur atom, promoting reaction with thiol groups. |

| Bulky substituents on the benzene ring | Potentially decreased potency | May cause steric hindrance, preventing the molecule from reaching its target site. |

| N-alkylation | Variable, can increase or decrease potency | Alters lipophilicity, affecting cell membrane penetration. Optimal chain length is often required. |

| N-acylation | Variable potency | Dependent on the nature of the acyl group, influencing both electronic and steric factors. |